molecular formula C10H5N3 B13551994 1H-indole-3,6-dicarbonitrile

1H-indole-3,6-dicarbonitrile

Cat. No.: B13551994
M. Wt: 167.17 g/mol
InChI Key: FBNJAZHLFGRJFF-UHFFFAOYSA-N
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Description

1H-Indole-3,6-dicarbonitrile is a chemical compound belonging to the indole family, characterized by the presence of two nitrile groups at the 3rd and 6th positions of the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles . This method typically requires specific reagents and conditions, such as the use of sodium salts of 3-hydroxy-2-(4-R-phenyl)but-2-enenitriles and the reductive cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive cyclization can yield 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles .

Mechanism of Action

The mechanism of action of 1H-indole-3,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1H-Indole-3,6-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C10H5N3

Molecular Weight

167.17 g/mol

IUPAC Name

1H-indole-3,6-dicarbonitrile

InChI

InChI=1S/C10H5N3/c11-4-7-1-2-9-8(5-12)6-13-10(9)3-7/h1-3,6,13H

InChI Key

FBNJAZHLFGRJFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2C#N

Origin of Product

United States

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